molecular formula C12H11N3S B1483102 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile CAS No. 2097983-31-6

1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile

Cat. No. B1483102
CAS RN: 2097983-31-6
M. Wt: 229.3 g/mol
InChI Key: ZDYXJSNDIKMGIL-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile (CPMTPC) is a heterocyclic compound that has been the subject of research in a variety of scientific fields. CPMTPC has a unique structure, with a cyclopropylmethyl group connected to a thiophen-2-yl group, which is connected to a pyrazole ring. This structure gives CPMTPC interesting properties, making it a potential target for research in chemical synthesis, drug design, and more.

Scientific Research Applications

Synthesis and Anticancer Activity

Research has explored the synthesis of new heterocyclic compounds based on pyrazole derivatives, demonstrating their potential in anticancer activities. For instance, compounds derived from 1-cyanoacetyl-3,5-dimethylpyrazole have been synthesized and evaluated for their anticancer properties, highlighting the versatility of the pyrazole moiety in drug development (Metwally, Abdelrazek, & Eldaly, 2016).

Antimicrobial Activity

Novel Schiff bases synthesized from pyrazole derivatives exhibit significant antimicrobial activity, underscoring the utility of these compounds in developing new antimicrobial agents. This is illustrated in studies where novel Schiff bases using pyrazole-4-carboxaldehyde derivatives were synthesized and showed excellent antimicrobial properties against various pathogens (Puthran et al., 2019).

Corrosion Inhibition

Pyrazole derivatives have also been evaluated as corrosion inhibitors for carbon steel in acidic solutions, demonstrating their effectiveness in protecting metals against corrosion. The adsorption of these compounds on the metal surface follows the Langmuir isotherm, indicating their potential in industrial applications where corrosion resistance is crucial (Motawea & Abdelaziz, 2015).

properties

IUPAC Name

2-(cyclopropylmethyl)-5-thiophen-2-ylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c13-7-10-6-11(12-2-1-5-16-12)14-15(10)8-9-3-4-9/h1-2,5-6,9H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYXJSNDIKMGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CC=CS3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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